molecular formula C20H21N7O3S B066485 Benzenesulfonamide, 4-((amino((4,6-dimethyl-2-pyrimidinyl)amino)methylene)amino)-N-((phenylamino)carbonyl)- CAS No. 167425-64-1

Benzenesulfonamide, 4-((amino((4,6-dimethyl-2-pyrimidinyl)amino)methylene)amino)-N-((phenylamino)carbonyl)-

Cat. No. B066485
CAS RN: 167425-64-1
M. Wt: 439.5 g/mol
InChI Key: MWZMHLBLVDPOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-((amino((4,6-dimethyl-2-pyrimidinyl)amino)methylene)amino)-N-((phenylamino)carbonyl)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 4-((4,6-dimethyl-2-pyrimidinyl)amino)-N-(phenylcarbamoyl)benzenesulfonamide or simply as PD-0325901.

Mechanism of Action

PD-0325901 inhibits MEK by binding to its ATP-binding site, preventing the phosphorylation of downstream targets in the MAPK/ERK pathway. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. PD-0325901 has been shown to be particularly effective in cancers with mutations in the BRAF gene, which is a downstream target of MEK in the MAPK/ERK pathway.
Biochemical and Physiological Effects
PD-0325901 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been studied for its potential use in treating other diseases such as cardiovascular disease, autoimmune disorders, and neurodegenerative diseases. PD-0325901 has also been shown to have anti-inflammatory properties, which may be useful in treating inflammatory conditions.

Advantages and Limitations for Lab Experiments

PD-0325901 has several advantages for lab experiments. It is a highly specific inhibitor of MEK, which allows for the precise manipulation of the MAPK/ERK pathway in cells. It also has a long half-life, which allows for sustained inhibition of MEK. However, PD-0325901 has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. It also has some off-target effects, which may complicate its use in certain experimental settings.

Future Directions

PD-0325901 has shown great promise in preclinical studies, and several clinical trials have been conducted to evaluate its safety and efficacy in cancer patients. However, there is still much to be learned about the compound's mechanism of action and potential therapeutic applications. Future research should focus on developing more potent and selective MEK inhibitors, as well as exploring the use of PD-0325901 in combination with other drugs for cancer treatment. Additionally, further studies are needed to investigate the potential use of PD-0325901 in other diseases beyond cancer.

Synthesis Methods

PD-0325901 is synthesized through a multistep process that involves the reaction of 4-((4,6-dimethyl-2-pyrimidinyl)amino)benzenesulfonamide with phenyl isocyanate and triethylamine. The resulting compound is then treated with a mixture of acetic anhydride and acetic acid to obtain PD-0325901 in a pure crystalline form. This synthesis method has been optimized to produce high yields of PD-0325901 with high purity.

Scientific Research Applications

PD-0325901 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK), which plays a crucial role in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell proliferation and survival. By inhibiting MEK, PD-0325901 can effectively block this pathway and induce cancer cell death.

properties

CAS RN

167425-64-1

Molecular Formula

C20H21N7O3S

Molecular Weight

439.5 g/mol

IUPAC Name

1-[4-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]sulfonyl-3-phenylurea

InChI

InChI=1S/C20H21N7O3S/c1-13-12-14(2)23-19(22-13)26-18(21)24-16-8-10-17(11-9-16)31(29,30)27-20(28)25-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,25,27,28)(H3,21,22,23,24,26)

InChI Key

MWZMHLBLVDPOJE-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=CC=C3)C

SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=CC=C3)C

synonyms

(DHPS)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.